(S)-Nitrendipine

Description

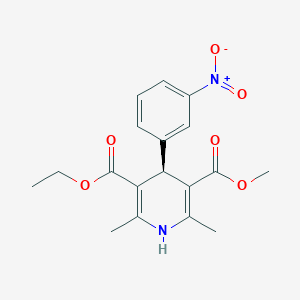

Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHUJELLJLJGLN-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316710 |

Source

|

| Record name | (-)-Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80873-62-7 |

Source

|

| Record name | (-)-Nitrendipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80873-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrendipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080873627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRENDIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3TBK07DB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (S)-Nitrendipine Modulation of L-Type Calcium Signaling

This guide serves as an authoritative technical resource on the application of (S)-Nitrendipine in calcium signaling research. It is designed for researchers requiring high-fidelity experimental protocols and mechanistic depth.

Executive Summary

This compound is the pharmacologically active enantiomer of the dihydropyridine (DHP) class calcium channel blocker Nitrendipine.[1] While clinical formulations are typically racemic, the (S)-enantiomer exhibits significantly higher affinity for the

Molecular Mechanism of Action

This compound functions as an allosteric modulator rather than a simple pore blocker. It binds to a specific site on the

The Modulated Receptor Hypothesis

Unlike phenylalkylamines (e.g., verapamil) which bind the open state, this compound exhibits state-dependent binding . It preferentially binds to the inactivated state of the channel.

-

Resting Potential (-80 mV): The channel is in a resting conformation; Nitrendipine affinity is low.

-

Depolarized Potential (-40 mV): The channel transitions to an inactivated state; Nitrendipine affinity increases by orders of magnitude.

-

Effect: Binding stabilizes the inactivated conformation, reducing the probability of channel opening during subsequent depolarization events. This explains its potent vasoselectivity, as vascular smooth muscle cells maintain a more depolarized resting potential (

-40 to -50 mV) compared to cardiomyocytes (-80 mV).

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway inhibition by this compound in Vascular Smooth Muscle Cells (VSMCs).

Figure 1: Signal transduction pathway in vascular smooth muscle showing the specific stabilization of the inactivated Cav1.2 state by this compound, preventing downstream phosphorylation of Myosin Light Chain (MLC).

Experimental Methodologies

Critical Pre-requisite: Photostability Management

Warning: Nitrendipine is highly sensitive to UV and visible light (blue spectrum). Exposure converts it to the inactive pyridine derivative, dehydronitrendipine.

-

Protocol Requirement: All experiments involving Nitrendipine must be conducted under Sodium Vapor Lamps (589 nm) or filtered yellow light.

-

Solutions: Prepare stock solutions in amber glass vials wrapped in aluminum foil.

Protocol 1: Stereoselective Radioligand Binding Assay

This assay quantifies the affinity (

Materials:

-

Ligand: [3H]-(S)-Nitrendipine (Specific Activity > 70 Ci/mmol).

-

Tissue: Rat cerebral cortex or cardiac ventricle (homogenized).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filters: Whatman GF/C glass fiber filters.

Workflow:

-

Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (Polytron, 15s bursts). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Total Binding: Incubate 100 µg membrane protein with increasing concentrations of [3H]-(S)-Nitrendipine (0.05 - 2.0 nM).

-

Non-Specific Binding (NSB): Include 1 µM unlabeled Nifedipine or this compound to block specific sites.

-

Conditions: Incubate for 60 min at 25°C in the dark (or yellow light).

-

-

Termination: Rapid vacuum filtration through GF/C filters using a cell harvester.

-

Wash: Wash filters 3x with 5 mL ice-cold buffer to remove unbound ligand.

-

Quantification: Place filters in scintillation vials with cocktail; count radioactivity (CPM).

Data Analysis:

-

Specific Binding = Total Binding - NSB.

-

Plot Specific Binding vs. [Ligand] to determine

(saturation).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Scatchard Plot (Bound/Free vs. Bound) should yield a straight line, indicating a single binding site class.

Protocol 2: Whole-Cell Voltage Clamp (Electrophysiology)

To demonstrate the voltage-dependent block, you must compare inhibition at different holding potentials.

Setup:

-

System: Patch-clamp amplifier (e.g., Axopatch 200B).

-

Cells: Isolated cardiomyocytes or VSMCs.[2]

-

Extracellular Solution: 10 mM Ba

(charge carrier) to avoid Ca

Step-by-Step:

-

Giga-seal Formation: Establish a seal (>1 GΩ) and break into whole-cell mode.

-

Protocol A (Resting State):

-

Holding Potential (

): -80 mV. -

Test Pulse: Depolarize to +10 mV for 200 ms every 10s.

-

Apply this compound (100 nM).

-

Expected Result: Minimal inhibition (<10-20%) because the channel is mostly in the resting state where drug affinity is low.

-

-

Protocol B (Inactivated State):

-

Holding Potential (

): -40 mV. -

Test Pulse: Depolarize to +10 mV for 200 ms.

-

Apply this compound (100 nM).

-

Expected Result: Potent inhibition (>80%) due to high-affinity binding to the inactivated state.

-

Experimental Workflow Diagram

Figure 2: Workflow for the Radioligand Binding Assay. Note the critical requirement for yellow light conditions during preparation and incubation.

Data Presentation & Troubleshooting

Quantitative Parameters

When reporting results, summarize kinetic data in structured tables.

| Parameter | Definition | Typical Value (Rat Cortex) | Significance |

| Dissociation Constant | 0.1 - 0.3 nM | Indicates extremely high affinity for the inactivated state. | |

| Max Binding Density | 150 - 300 fmol/mg protein | Reflects channel density in the tissue. | |

| Inhibitory Concentration | Voltage-dependent | Shifts left (lower concentration) at depolarized potentials. | |

| Hill Slope | Cooperativity Factor | ~1.0 | Indicates non-cooperative, 1:1 binding stoichiometry. |

Troubleshooting Guide

-

High Non-Specific Binding: Often caused by the lipophilicity of Nitrendipine.

-

Solution: Use GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

-

-

Loss of Activity:

-

Cause: Photodegradation.

-

Check: Verify stock purity via HPLC. If a peak appears at a lower retention time, the compound has oxidized to dehydronitrendipine.

-

-

No State-Dependence Observed:

-

Cause: Holding potential was not maintained long enough.

-

Solution: Ensure the cell is held at -40 mV for at least 30-60 seconds before the test pulse to allow equilibrium binding.

-

References

-

Mechanism of Action & Binding Sites

- Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology.

-

Radioligand Binding Protocol

- Gould, R. J., Murphy, K. M., & Snyder, S. H. (1982). "[3H]Nitrendipine binding in the heart: allosteric modulation by calcium." Molecular Pharmacology.

-

Voltage-Dependent Inhibition

- Bean, B. P. (1984). "Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state.

-

Photostability & Handling

-

Moneghini, M., et al. (2018).[3] "Stability of Nitrendipine Oral Suspension." ResearchGate.

-

-

Stereoselectivity

- Glossmann, H., & Ferry, D. R. (1985). "Assay for calcium channels." Methods in Enzymology.

Sources

(S)-Nitrendipine Potential Applications in Alzheimer's Disease Research

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Calcium-Clearance Hypothesis

The failure of monotherapeutic anti-amyloid antibodies to universally reverse cognitive decline has shifted research focus toward multi-modal small molecules . (S)-Nitrendipine, the active L-type calcium channel (LTCC) antagonist enantiomer of the dihydropyridine class, represents a high-priority candidate. Unlike non-brain-penetrant analogs (e.g., amlodipine), this compound crosses the blood-brain barrier (BBB) to exert a dual neuroprotective effect:

-

Hemodynamic/Clearance: It enhances the efflux of Amyloid-β (Aβ) across the BBB.

-

Cellular/Autophagic: It lowers cytosolic calcium ([Ca²⁺]c), disinhibiting autophagy and promoting the lysosomal degradation of protein aggregates.

This guide outlines the mechanistic rationale, specific pharmacological properties, and validated experimental protocols for investigating this compound in Alzheimer’s Disease (AD) models.

Pharmacological Profile: Chirality and Target Engagement

The Importance of the (S)-Enantiomer

Nitrendipine is clinically administered as a racemic mixture, but its pharmacological activity is stereoselective.

-

This compound: The potent antagonist of the Cav1.2 and Cav1.3 L-type voltage-gated calcium channels. It binds to the inactivated state of the channel with high affinity, stabilizing it in a non-conducting conformation.

-

(R)-Nitrendipine: Exhibits significantly lower affinity for LTCCs and, in some dihydropyridines, can even show weak agonist activity.

Research Directive: For precise mechanistic studies in AD, utilizing pure this compound eliminates off-target noise associated with the (R)-enantiomer.

Mechanism of Action (MOA) in AD

The therapeutic hypothesis relies on correcting the calcium dyshomeostasis observed in AD neurons.

-

Calcium Overload: AD neurons exhibit elevated resting [Ca²⁺]c, which activates Calpain .

-

Autophagy Inhibition: Calpain cleaves and inactivates autophagy-related proteins (e.g., ATG5), stalling the clearance of Aβ and Tau.

-

The this compound Effect: By blocking LTCCs, this compound lowers [Ca²⁺]c, reduces calpain activity, and restores autophagic flux (mTOR-independent pathway). Concurrently, it acts on endothelial cells to upregulate efflux transporters (e.g., P-gp/LRP1), facilitating Aβ removal from the brain parenchyma.

Visualizing the Signaling Pathway[1][2]

The following diagram illustrates the dual mechanism of this compound: reducing neuronal calcium to restore autophagy and enhancing endothelial transcytosis.

Caption: this compound blocks Ca²⁺ influx, preventing Calpain-mediated autophagy inhibition and enhancing BBB Aβ efflux.

Experimental Protocols

Protocol A: In Vitro BBB Aβ Transcytosis Assay

Objective: Quantify the ability of this compound to facilitate the transport of Aβ42 across a polarized endothelial monolayer.

Reagents:

-

bEnd.3 (murine brain endothelial) or hCMEC/D3 (human) cells.

-

Fluorescein-labeled Aβ42 (FAM-Aβ42).

-

Transwell inserts (0.4 µm pore size, polyester).

-

This compound (dissolved in DMSO).

Workflow:

-

Barrier Establishment:

-

Seed bEnd.3 cells (5 × 10⁴ cells/cm²) on the apical side of collagen-coated Transwell inserts.

-

Culture for 5–7 days until Transendothelial Electrical Resistance (TEER) > 150 Ω·cm² (indicates tight junction formation).

-

-

Drug Treatment:

-

Pre-treat cells with this compound (10 nM – 1 µM) or Vehicle (DMSO < 0.1%) in the luminal (apical) chamber for 1 hour.

-

-

Transcytosis Initiation:

-

Add FAM-Aβ42 (final conc. 100 nM) to the abluminal (basolateral, mimicking brain side) chamber.

-

Note: This direction (Basolateral → Apical) measures brain-to-blood clearance.

-

-

Sampling:

-

Collect 50 µL aliquots from the apical chamber at 15, 30, 60, and 120 minutes. Replace with fresh media to maintain hydrostatic pressure.

-

-

Quantification:

-

Measure fluorescence (Ex/Em: 490/520 nm) using a microplate reader.

-

Calculate the Apparent Permeability Coefficient (

).

-

Expert Insight: Ensure TEER is measured before and after the experiment to rule out barrier disruption by the drug. This compound should increase

Protocol B: Autophagic Flux Assessment (LC3 Turnover)

Objective: Confirm that this compound induces autophagy rather than blocking autophagosome degradation.

Workflow:

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons.

-

Treatment Groups:

-

Control (Vehicle)

-

This compound (1 µM)

-

Bafilomycin A1 (10 nM, Lysosomal inhibitor)

-

This compound + Bafilomycin A1

-

-

Incubation: Treat cells for 6–24 hours.

-

Lysis & Western Blot:

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Blot for LC3B-II (autophagosome marker) and p62/SQSTM1 (substrate).

-

-

Interpretation:

-

Induction: this compound increases LC3-II.

-

Flux Confirmation: The combination (Nitrendipine + Bafilomycin) shows higher LC3-II than Bafilomycin alone. This proves the drug increases autophagosome synthesis, not just accumulation due to blockage.

-

Quantitative Data Summary

The following table summarizes key preclinical data points justifying the use of this compound over other calcium channel blockers (CCBs).

| Compound | BBB Penetrance | Aβ Clearance (In Vivo) | Autophagy Induction | Clinical Status (AD) |

| This compound | High | Significant Increase | Yes (mTOR-independent) | SYST-EUR (Positive) |

| Nimodipine | High | Moderate | Yes | Mixed Results |

| Amlodipine | Low/Negligible | No Effect | Minimal | Negative |

| Verapamil | Moderate | Low (P-gp substrate) | Yes | Limited Data |

Data synthesized from Bachmeier et al. and Paris et al. (See References).

Experimental Workflow Diagram

This workflow guides the researcher from compound screening to in vivo validation.[1]

Caption: Sequential validation workflow: BBB transcytosis screening followed by mechanistic autophagy confirmation and in vivo testing.

References

-

Selective antihypertensive dihydropyridines lower Aβ accumulation by targeting both the production and the clearance of Aβ across the blood-brain barrier. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Nitrendipine and Dementia: Forgotten Positive Facts? Source: Frontiers in Aging Neuroscience URL:[Link]

-

Novel targets for Huntington's disease in an mTOR-independent autophagy pathway. Source: Nature Chemical Biology (via NIH PMC) URL:[Link]

-

Brain-penetrant calcium channel blockers are associated with a reduced incidence of neuropsychiatric disorders. Source: Molecular Psychiatry (via NIH PMC) URL:[Link]

-

The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Source: NIH PubMed Central URL:[Link]

Sources

An In-Depth Technical Guide to the Effects of (S)-Nitrendipine on Vascular Smooth Muscle Cells

Introduction

Vascular smooth muscle cells (VSMCs) are fundamental to the regulation of vascular tone and blood pressure. Their complex signaling networks make them a critical target for cardiovascular therapeutics. Among the agents targeting VSMCs, 1,4-dihydropyridine calcium channel blockers stand out for their efficacy in treating hypertension.[1] Nitrendipine, a member of this class, exists as a racemic mixture of (R)- and (S)-enantiomers. It is the (S)-enantiomer that is predominantly responsible for the pharmacological activity, exhibiting a significantly higher potency in blocking L-type calcium channels.[2]

This technical guide provides a comprehensive overview of the effects of (S)-Nitrendipine on VSMCs, delving into its mechanism of action and downstream cellular consequences. We will explore its impact on vascular tone, proliferation, and migration, supported by detailed experimental protocols for researchers and drug development professionals.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary molecular target of this compound in VSMCs is the voltage-gated L-type calcium channel (Cav1.2).[3] These channels are crucial for regulating calcium influx in response to membrane depolarization, a key event in excitation-contraction coupling in smooth muscle.[4]

This compound exhibits high affinity for the Cav1.2 channel, binding to the α1 subunit and stabilizing the channel in an inactivated state.[3][4] This blockade reduces the probability of channel opening, thereby inhibiting the influx of extracellular calcium into the cell. The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[4]

Electrophysiological Characterization of this compound's Effects

The gold-standard technique for characterizing the inhibitory effects of this compound on L-type calcium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in isolated VSMCs.

Experimental Protocol 1: Whole-Cell Patch-Clamp Analysis of L-type Calcium Currents

Objective: To quantify the inhibitory effect of this compound on L-type calcium currents (ICa,L) in VSMCs and determine its IC50 value.

Cell Culture:

-

A7r5 rat aortic smooth muscle cells are a suitable model as they express functional L-type calcium channels.[3][5]

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recording:

-

Cell Preparation: Isolate single A7r5 cells by enzymatic digestion (e.g., with collagenase and trypsin) and plate them on glass coverslips.

-

Solutions:

-

External Solution (in mM): 120 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording Parameters:

-

Use a patch-clamp amplifier and data acquisition system.

-

Hold the membrane potential at -80 mV to ensure channels are in a resting state.

-

Elicit ICa,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

-

This compound Application:

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.

-

Apply a range of this compound concentrations (e.g., 0.1 nM to 1 µM) to the cells via a perfusion system.

-

-

Data Analysis:

-

Measure the peak inward ICa,L at each concentration of this compound.

-

Plot the percentage inhibition of ICa,L against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Expected Outcome: this compound will cause a concentration-dependent inhibition of L-type calcium currents. Based on data for racemic nitrendipine, the IC50 for the (S)-enantiomer is expected to be in the low nanomolar range.[6]

Downstream Signaling and Cellular Effects

Beyond its immediate impact on vascular tone, the modulation of intracellular calcium by this compound has significant consequences for other cellular processes in VSMCs, including proliferation and migration. These processes are central to the pathogenesis of vascular diseases like atherosclerosis and restenosis.[7]

Effects on VSMC Proliferation

The role of calcium channel blockers in VSMC proliferation is complex and can be context-dependent.[8] While a reduction in intracellular calcium is generally associated with decreased proliferation, some studies have shown that under conditions of enhanced proliferation, nitrendipine can augment growth.[8] This highlights the intricate nature of calcium signaling in cell cycle control.

Key proteins involved in cell cycle progression, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, are important markers for assessing the proliferative state of VSMCs.[9][10] The activity of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK), is also a critical regulator of VSMC proliferation.[2]

Experimental Protocol 2: Analysis of VSMC Proliferation

Objective: To determine the effect of this compound on VSMC proliferation by assessing cell viability and the expression of key proliferative markers.

Cell Culture and Treatment:

-

Culture A7r5 cells as described in Protocol 1.

-

Seed cells in 96-well plates for viability assays and 6-well plates for Western blotting.

-

Induce proliferation by treating cells with a mitogen such as platelet-derived growth factor (PDGF-BB; e.g., 20 ng/mL).[11][12]

-

Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in the presence of PDGF-BB for 24-48 hours.

A. Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

B. Western Blot Analysis for PCNA, Cyclin D1, and Phospho-ERK:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against PCNA, Cyclin D1, phosphorylated ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH).[9]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Expected Outcome: The effect of this compound on PDGF-induced proliferation may vary. It could potentially inhibit proliferation by attenuating calcium-dependent signaling pathways required for cell cycle progression. This would be observed as a decrease in cell viability and reduced expression of PCNA, Cyclin D1, and p-ERK. Conversely, under certain conditions, an increase in proliferation might be observed.[8]

Effects on VSMC Migration

VSMC migration is another critical event in vascular remodeling.[13] This process is also dependent on intracellular calcium dynamics, which regulate the cytoskeletal rearrangements necessary for cell movement.

Experimental Protocol 3: Assessment of VSMC Migration

Objective: To evaluate the impact of this compound on the migratory capacity of VSMCs using a Transwell migration assay.

Cell Culture and Treatment:

-

Culture A7r5 cells as described previously.

-

Serum-starve the cells for 24 hours prior to the assay to reduce basal migration.

Transwell Migration Assay:

-

Use Transwell inserts with an 8 µm pore size membrane.

-

Seed serum-starved A7r5 cells in the upper chamber in serum-free media containing different concentrations of this compound.

-

Add media containing a chemoattractant (e.g., PDGF-BB, 20 ng/mL) to the lower chamber.[14]

-

Incubate for 6-24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.

-

Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).

-

Quantify the migrated cells by measuring the absorbance of the destained solution at 595 nm or by counting the stained cells under a microscope.

Expected Outcome: By inhibiting calcium influx, this compound is expected to impair the migratory machinery of VSMCs, leading to a dose-dependent reduction in migration towards the chemoattractant.[8]

Data Presentation and Interpretation

To facilitate the analysis and interpretation of the experimental data, it is recommended to present the quantitative results in a clear and structured format.

Table 1: Inhibitory Effect of this compound on L-type Calcium Currents

| This compound Conc. | Peak ICa,L (pA/pF) | % Inhibition |

| Control | Mean ± SEM | 0 |

| 0.1 nM | Mean ± SEM | % |

| 1 nM | Mean ± SEM | % |

| 10 nM | Mean ± SEM | % |

| 100 nM | Mean ± SEM | % |

| 1 µM | Mean ± SEM | % |

| IC50 | - | Value (nM) |

Table 2: Effect of this compound on PDGF-Induced VSMC Proliferation

| Treatment | Cell Viability (% of Control) | p-ERK/Total ERK Ratio | PCNA Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |

| Control | 100 ± SEM | 1.0 ± SEM | 1.0 ± SEM | 1.0 ± SEM |

| PDGF-BB | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PDGF-BB + (S)-Nitre 10 nM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PDGF-BB + (S)-Nitre 100 nM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PDGF-BB + (S)-Nitre 1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of this compound on PDGF-Induced VSMC Migration

| Treatment | Migrated Cells (Absorbance at 595 nm) | % Inhibition of Migration |

| Control | Mean ± SEM | 0 |

| PDGF-BB | Mean ± SEM | - |

| PDGF-BB + (S)-Nitre 10 nM | Mean ± SEM | % |

| PDGF-BB + (S)-Nitre 100 nM | Mean ± SEM | % |

| PDGF-BB + (S)-Nitre 1 µM | Mean ± SEM | % |

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Signaling pathway of this compound in VSMCs.

Caption: Experimental workflow for assessing VSMC proliferation and migration.

Conclusion

This compound exerts its primary effect on vascular smooth muscle cells by potently and selectively blocking L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. Furthermore, by modulating intracellular calcium levels, this compound can influence the complex signaling pathways that govern VSMC proliferation and migration. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects in a quantitative and reproducible manner. A thorough understanding of the cellular and molecular actions of this compound is essential for the development of more targeted and effective therapies for cardiovascular diseases.

References

-

Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor perspectives in biology, 3(8), a003947. [Link]

-

Graier, W. F., Hoebel, B. G., & Kukovetz, W. R. (1993). Effects of nitrendipine on growth activity in cultured vascular smooth muscle cells. Journal of cardiovascular pharmacology, 22(5), 715-720. [Link]

-

Balcerczyk, A., & Rohr, C. (2020). Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation. Experimental and therapeutic medicine, 20(3), 2337–2346. [Link]

-

Marks, T. N., & Jones, S. W. (1992). Calcium currents in the A7r5 smooth muscle-derived cell line. An allosteric model for calcium channel activation and dihydropyridine agonist action. The Journal of general physiology, 99(3), 367–390. [Link]

-

Nomoto, A., Mutoh, S., Hagihara, H., & Yamaguchi, I. (1988). Smooth muscle cell migration induced by inflammatory cell products and its inhibition by a potent calcium antagonist, nilvadipine. Atherosclerosis, 72(2-3), 213–219. [Link]

-

Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. (2024). Nature Structural & Molecular Biology. [Link]

-

PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms. (2009). Journal of Vascular Research. [Link]

-

Hof, R. P., Rüegg, U. T., Hof, A., & Vogel, A. (1985). Stereoselectivity at the calcium channel: opposite action of the enantiomers of a 1,4-dihydropyridine. Journal of cardiovascular pharmacology, 7(4), 689–693. [Link]

-

Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. (2017). Frontiers in Physiology. [Link]

-

Proliferation, migration and phenotypic transformation of VSMC induced via Hcy related to up-expression of WWP2 and p-STAT3. (2024). Journal of Translational Medicine. [Link]

-

Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA. (2003). Molecular and Cellular Biology. [Link]

-

Vascular smooth muscle cell motility: From migration to invasion. (2015). The Canadian Journal of Cardiology. [Link]

-

MicroRNA-365 Inhibits Vascular Smooth Muscle Cell Proliferation through Targeting Cyclin D1. (2016). International Journal of Medical Sciences. [Link]

-

Endothelial cell transmigration and invasion assay. (n.d.). RegMedNet. [Link]

-

Drug-Induced Hypertension Caused by Multikinase Inhibitors (Sorafenib, Sunitinib, Lenvatinib and Axitinib) in Renal Cell Carcinoma Treatment. (2021). Cancers. [Link]

-

Cell-type-specific tuning of Cav1.3 Ca2+-channels by a C-terminal automodulatory domain. (2015). Frontiers in Cellular Neuroscience. [Link]

-

Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? (2014). Current Molecular Pharmacology. [Link]

-

Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10. (2013). PLoS ONE. [Link]

-

Transwell In Vitro Cell Migration and Invasion Assays. (2020). Methods in Molecular Biology. [Link]

-

Yohimbine Inhibits PDGF-Induced Vascular Smooth Muscle Cell Proliferation and Migration via FOXO3a Factor. (2024). International Journal of Molecular Sciences. [Link]

-

ERK1/2 inhibition reduces vascular calcification by activating miR-126-3p-DKK1/LRP6 pathway. (2020). Cell Death & Disease. [Link]

-

Periodic changes of cyclin D1 mRNA stability are regulated by PC4 modifications in the cell cycle. (2022). Nature Communications. [Link]

-

Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells. (1993). European Journal of Pharmacology. [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 15). Ninja Nerd [Video]. YouTube. [Link]

-

PDGF-induced vascular smooth muscle cell proliferation is associated with dysregulation of insulin receptor substrates. (2014). American Journal of Physiology-Cell Physiology. [Link]

-

Electrophysiological and computational analysis of Cav3.2 channel variants associated with familial trigeminal neuralgia. (2022). Frontiers in Molecular Neuroscience. [Link]

-

Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients. (2018). Journal of BUON. [Link]

-

Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation. (2020). Experimental and Therapeutic Medicine. [Link]

-

Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP. (2019). Cells. [Link]

-

Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers. (1992). The Journal of general physiology, 100(1), 29–53. [Link]

-

Inhibitory Effects of Brazilin on the Vascular Smooth Muscle Cell Proliferation and Migration Induced by PDGF-BB. (2014). Biological and Pharmaceutical Bulletin. [Link]

Sources

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrendipine block of calcium channel currents in vascular smooth muscle and adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Calcium currents in the A7r5 smooth muscle-derived cell line. An allosteric model for calcium channel activation and dihydropyridine agonist action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proliferation, migration and phenotypic transformation of VSMC induced via Hcy related to up-expression of WWP2 and p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of nitrendipine on growth activity in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDGF-induced vascular smooth muscle cell proliferation is associated with dysregulation of insulin receptor substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(S)-Nitrendipine: Bridging Solid-State Chemistry and In Silico Biology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrendipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry and three-dimensional interaction with the L-type calcium channel (LTCC).[4][5] This technical guide provides a comprehensive exploration of (S)-Nitrendipine, beginning with the foundational principles and experimental protocols for determining its single-crystal X-ray structure. We then bridge this empirical data to the computational realm, detailing a robust molecular modeling workflow. This includes homology modeling of the LTCC, molecular docking to elucidate binding poses, and molecular dynamics simulations to assess the stability of the drug-receptor complex. This document is designed to furnish researchers and drug development professionals with both the theoretical underpinnings and practical methodologies required to leverage solid-state characterization and computational chemistry for the rational design of next-generation cardiovascular therapeutics.

Part 1: The Foundation—Crystal Structure Determination of this compound

The atomic arrangement of a pharmaceutical agent in its solid state is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For chiral molecules like Nitrendipine, understanding the precise three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining molecular structure and packing in a crystal lattice.[6][7][8]

The Imperative of High-Quality Crystals

The entire process of SCXRD hinges on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern, which can be mathematically deconvoluted to reveal the electron density map of the molecule. The following protocol outlines a standard, field-proven approach to obtaining and analyzing the crystal structure of a small molecule like this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

This protocol is a self-validating system; success at each stage is a prerequisite for the next, ensuring the final structure is of high quality and reliability.

-

Crystal Growth:

-

Objective: To grow single crystals of sufficient size (typically >0.1 mm) and quality, free from significant defects.

-

Methodology (Slow Evaporation):

-

Prepare a saturated or near-saturated solution of high-purity this compound in a suitable solvent system. For dihydropyridines, solvent systems like aqueous acetonitrile have proven effective.[9]

-

Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature. Gradual solvent evaporation increases the solute concentration, leading to the formation of well-ordered crystals over several days or weeks.

-

-

Causality: Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing twinning and other defects.

-

-

Crystal Mounting and Data Collection:

-

Objective: To select an ideal crystal, mount it on the diffractometer, and collect a complete set of diffraction data.

-

Methodology:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

-

Using a micromanipulator, carefully attach the crystal to a glass fiber or a nylon loop using a minimal amount of cryo-protectant oil.[10]

-

Mount the fiber/loop onto a goniometer head and place it on the diffractometer.

-

A stream of cold nitrogen gas (typically 100 K) is directed at the crystal. This flash-freezing minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher-resolution dataset.[10]

-

The crystal is centered in the X-ray beam, and the data collection process is initiated. The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots (reflections) at each orientation until a complete, redundant dataset is obtained.[11]

-

-

-

Structure Solution and Refinement:

-

Objective: To process the raw diffraction data to generate and refine a final, accurate 3D model of the this compound molecule.

-

Methodology:

-

The collected data is integrated to determine the intensities and positions of each reflection. The software then determines the unit cell parameters and the space group.

-

Ab initio methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8][10]

-

-

Sources

- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitrendipine: a new dihydropyridine calcium-channel antagonist for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrendipine - Wikipedia [en.wikipedia.org]

- 5. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray crystallographic characterization of nilvadipine monohydrate and its phase transition behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray single-crystal diffraction | FZU [fzu.cz]

An In-Depth Technical Guide to the Differential Biological Activity of Nitrendipine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Principle of Chirality in Pharmacology

The concept of chirality, or molecular "handedness," is a fundamental principle in pharmacology that dictates the interaction between a drug and its biological target.[1] Chiral molecules exist as non-superimposable mirror images known as enantiomers.[1] While chemically identical, these enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles due to the stereospecific nature of biological systems like receptors and enzymes.[1][2] Nitrendipine, a dihydropyridine calcium channel blocker used in the management of hypertension, serves as a classic exemplar of this principle. It is commercially available as a racemic mixture, yet its therapeutic action is predominantly attributed to a single enantiomer. This guide provides a detailed examination of the differential biological activities of the (S)- and (R)-nitrendipine enantiomers, offering field-proven insights into their mechanisms, analysis, and implications for drug development.

Introduction to Nitrendipine and L-Type Calcium Channels

Nitrendipine is a potent vasodilator that exerts its antihypertensive effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels.[3][4] These channels are crucial for the contraction of vascular smooth muscle cells.[3] By binding to the alpha-1 subunit of the channel, nitrendipine prevents the influx of Ca²⁺, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure.[3][5] While effective, the therapeutic action of racemic nitrendipine is not a 50/50 contribution from both of its enantiomers. The stereochemical configuration at the C4 position of the dihydropyridine ring creates a chiral center, resulting in the existence of (+)-(S)-nitrendipine and (-)-(R)-nitrendipine, which possess markedly distinct biological activities.

Stereoselective Pharmacology: (S)-Nitrendipine as the Eutomer

Clinical and preclinical studies have unequivocally demonstrated that the pharmacological activity of nitrendipine resides almost exclusively in the (S)-enantiomer, making it the "eutomer" (the pharmacologically active enantiomer).

This stereoselectivity is rooted in the differential binding affinity of the enantiomers for the L-type calcium channel. The binding site on the channel is a chiral environment that preferentially accommodates the three-dimensional structure of the (S)-enantiomer, leading to a more stable and effective drug-receptor complex. Studies have shown that nitrendipine binds with high affinity (in the nanomolar range) to the inactivated state of the Ca²⁺ channel, which helps to explain its potent blocking activity.[7][8]

Quantitative Comparison of Enantiomeric Activity

The disparity in biological activity between the nitrendipine enantiomers can be quantified through various in vitro and in vivo parameters. The following table summarizes representative data highlighting the superior potency of the (S)-enantiomer.

| Parameter | This compound | (R)-Nitrendipine | Potency Ratio (S/R) | Source |

| In Vivo Cardiovascular Effects | Active | Inactive | >10 | [6] |

| L-Type Ca²⁺ Channel Binding Affinity | High (nM range) | Low (µM range) | ~100-1000 fold | [9][10] |

| Blood Pressure Reduction | Significant | Negligible | >10 | [6] |

| Peripheral Vascular Resistance | Significant Decrease | No Change | >10 | [6] |

Note: Specific binding affinity values can vary based on the tissue and experimental conditions. The potency ratio is an estimated range based on multiple dihydropyridine studies.

Mechanism of Stereoselective Action

The differential activity is a direct consequence of the three-point attachment model of drug-receptor interaction, often cited as the Easson-Stedman hypothesis. For optimal binding and subsequent channel blockade, the functional groups of the drug molecule must align precisely with complementary sites on the receptor. The specific spatial arrangement of the substituents on the chiral carbon of this compound allows for this optimal fit, whereas the mirrored arrangement in the (R)-enantiomer results in steric hindrance and a much weaker, less stable interaction.

Caption: Stereoselective binding of nitrendipine enantiomers to the L-type calcium channel.

Analytical Methodologies: Chiral Separation

Distinguishing and quantifying enantiomers is a critical task in drug development and quality control.[11] Due to their identical physical properties in a non-chiral environment, specialized techniques are required for their separation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[12]

CSPs are packed with a chiral selector that transiently interacts with the enantiomers, forming diastereomeric complexes with different energies. This difference in interaction stability leads to differential retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of dihydropyridines.[12]

Self-Validating Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol describes a robust method for determining the enantiomeric purity of a nitrendipine sample. The self-validating nature comes from the inclusion of system suitability tests (SSTs), which ensure the chromatographic system is performing adequately before sample analysis.

Objective: To separate and quantify (S)- and (R)-nitrendipine enantiomers.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralpak AD-H (or equivalent polysaccharide-based column)

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)

-

Racemic nitrendipine standard

-

Nitrendipine test sample

-

HPLC-grade solvents

Step-by-Step Methodology:

-

System Preparation:

-

Equilibrate the Chiralpak AD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25°C).

-

Set the UV detector to an appropriate wavelength for nitrendipine (e.g., 237 nm).

-

-

System Suitability Test (SST):

-

Causality: The SST is performed to verify that the chromatographic system can adequately separate the enantiomers and provide reproducible results.

-

Inject a solution of racemic nitrendipine standard (e.g., 10 µg/mL).

-

Acceptance Criteria:

-

Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5. This ensures baseline separation.

-

Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0. This indicates good peak shape.

-

Reproducibility: Perform five replicate injections. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

-

-

Action: Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check mobile phase composition, column integrity, flow rate).

-

-

Sample Analysis:

-

Prepare the nitrendipine test sample in the mobile phase to a known concentration.

-

Inject the test sample solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Purity:

-

Calculate the percentage of each enantiomer using the peak areas:

-

% (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100

-

% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] * 100

-

-

The enantiomeric excess (e.e.) can also be calculated:

-

e.e. (%) = |% (S)-enantiomer - % (R)-enantiomer|

-

-

Caption: Experimental workflow for chiral purity analysis of nitrendipine via HPLC.

Implications for Drug Development and Therapeutics

The pronounced stereoselectivity of nitrendipine has significant implications for modern drug development. The administration of a racemate means that the patient is receiving a 50% dose of an isomeric ballast (the distomer, (R)-nitrendipine), which is largely inactive.[6] While in the case of nitrendipine the distomer appears to be benign, in other chiral drugs the distomer can contribute to side effects, drug-drug interactions, or a higher metabolic load.

Developing the single, active enantiomer (a process known as a "chiral switch") offers several advantages:

-

Improved Therapeutic Index: A more precise dose-response relationship can be established, potentially lowering the therapeutic dose and reducing the risk of dose-dependent side effects.

-

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is often simpler to characterize than that of a racemate, where two different substances are being processed by the body.[13]

-

Reduced Metabolic Burden: Eliminating the inactive enantiomer reduces the overall amount of xenobiotic that the body, particularly the liver, must metabolize.

-

Potential for Novelty and Patent Extension: A single-enantiomer drug is considered a new chemical entity, offering a pathway for new intellectual property.

The case of nitrendipine underscores the imperative for drug developers to investigate the stereochemistry of chiral drug candidates early in the discovery and development process. A thorough understanding of the differential activity of enantiomers is not merely an academic exercise but a crucial component of designing safer, more effective, and more selective medicines.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrendipine?

- Patsnap Synapse. (2023, October 23). A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism.

-

Goa, K. L., & Sorkin, E. M. (1987). Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs, 33(2), 123–155. Retrieved from [Link]

-

Gould, R. J., Murphy, K. M., & Snyder, S. H. (1982). The binding of [3H]nitrendipine to receptors for calcium channel antagonists in the heart, cerebral cortex, and ileum of rats. Molecular Pharmacology, 22(3), 615-621. Retrieved from [Link]

-

Triggle, D. J., & Janis, R. A. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S949-S955. Retrieved from [Link]

- Patsnap Synapse. (2024, June 14). What is Nitrendipine used for?

-

Zhang, X., Chen, X., Li, Y., Loke, K. E., & Hintze, T. H. (2000). Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine. Journal of Cardiovascular Pharmacology, 35(4), 545-550. Retrieved from [Link]

-

Soons, P. A., van der Meer, M. J., van Brummelen, P., & Breimer, D. D. (1991). Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine. Journal of Pharmacology and Experimental Therapeutics, 256(3), 903–910. Retrieved from [Link]

-

Ilisz, I., Aranyi, A., & Péter, A. (2006). Stereoselective peptide analysis. Journal of Separation Science, 29(11), 1604-1623. Retrieved from [Link]

-

Zhou, Z., Li, X., & Zuo, Z. (2018). Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity. Molecular Pharmaceutics, 15(11), 5278–5287. Retrieved from [Link]

-

Eve, M. D., & Birdsall, N. J. (1988). The affinity, selectivity and biological activity of telenzepine enantiomers. British Journal of Pharmacology, 95(4), 1169–1176. Retrieved from [Link]

-

SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

-

Sorkin, E. M., & Clissold, S. P. (1987). Nicardipine, nitrendipine, and bepridil: new calcium antagonists for cardiovascular disorders. Clinical Pharmacy, 6(3), 193-215. Retrieved from [Link]

-

Little, H. J., & Dolin, S. J. (1989). The differential effects of felodipine and nitrendipine on cerebral dihydropyridine binding ex vivo and the ethanol withdrawal syndrome in mice. British Journal of Pharmacology, 96(4), 863–870. Retrieved from [Link]

-

Ventura, H. O., Messerli, F. H., Oigman, W., Dunn, F. G., Re, R. N., & Frohlich, E. D. (1983). Clinical and systemic hemodynamic effects of nitrendipine. The American Journal of Cardiology, 51(5), 783–786. Retrieved from [Link]

-

Mast, V., Fischer, C., Mikus, G., & Eichelbaum, M. (1995). Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. British Journal of Clinical Pharmacology, 39(4), 409–416. Retrieved from [Link]

-

Niello, M., Cintulova, D., Sitte, H. H., & Ecker, G. F. (2022). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Molecules, 27(19), 6610. Retrieved from [Link]

-

Neal, M., & Schiavon, E. (2008). Effects of L-type calcium channel blocker nitrendipine and ryanodine... ResearchGate. Retrieved from [Link]

-

Sanguinetti, M. C., & Kass, R. S. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Circulation Research, 55(3), 336–348. Retrieved from [Link]

-

Pataj, Z., Fiser, B., & Antal, I. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 28(13), 5183. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric purity. Retrieved from [Link]

-

Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceutics. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

-

Ilie, M., & Caruntu, C. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Nitrendipine? [synapse.patsnap.com]

- 4. What is Nitrendipine used for? [synapse.patsnap.com]

- 5. Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The binding of [3H]nitrendipine to receptors for calcium channel antagonists in the heart, cerebral cortex, and ileum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Nitrendipine for investigating neuroprotection mechanisms

An In-depth Technical Guide: (S)-Nitrendipine for Investigating Neuroprotection Mechanisms

Foreword: A Senior Application Scientist's Perspective

In the intricate landscape of neurodegenerative disease research, the modulation of calcium homeostasis has emerged as a critical therapeutic strategy. Dysregulated calcium influx is a common pathological hallmark, a convergence point for diverse upstream insults leading to a final common pathway of neuronal demise. This compound, the pharmacologically active levorotatory enantiomer of nitrendipine, offers a precise tool to probe this very mechanism. As an L-type voltage-gated calcium channel (LVCC) blocker, its utility extends beyond its clinical application in hypertension into the realm of fundamental neuroscience research.

This guide is structured not as a rigid manual, but as a strategic workflow. It is designed for researchers, scientists, and drug development professionals who seek not only to use this compound but to understand its application in dissecting the molecular choreography of neuroprotection. We will move from the foundational pharmacology to detailed, field-tested experimental protocols and finally to the complex signaling networks that this compound modulates. Each step is designed to be self-validating, providing a clear rationale for experimental choices and ensuring the generation of robust, interpretable data.

Part 1: Foundational Pharmacology and Neuroprotective Hypothesis

This compound is a dihydropyridine derivative that exhibits high affinity and selectivity for the α1 subunit of L-type calcium channels, particularly the Cav1.2 and Cav1.3 subtypes which are highly expressed in the central nervous system. The central hypothesis for its neuroprotective potential is straightforward yet profound: by blocking these channels, this compound can prevent the pathological cascade triggered by excessive intracellular calcium.

This cascade, often initiated by excitotoxic insults, mitochondrial dysfunction, or other cellular stressors, includes:

-

Activation of Catabolic Enzymes: Calcium-dependent proteases (calpains) and phospholipases degrade essential cellular components.

-

Mitochondrial Calcium Overload: This disrupts the electron transport chain, leading to a surge in reactive oxygen species (ROS) and the initiation of the intrinsic apoptotic pathway.

-

Induction of Pro-Apoptotic Factors: Activation of calcium-dependent signaling pathways that promote programmed cell death.

-

Neuroinflammation: Calcium signaling in glial cells can trigger the release of pro-inflammatory cytokines, exacerbating neuronal damage.

Therefore, this compound serves as a molecular gatekeeper, offering a specific mechanism to test the causal link between L-type calcium channel-mediated influx and downstream neuronal death.

Part 2: Experimental Design & Core Methodologies

A robust investigation into the neuroprotective mechanisms of this compound requires a multi-tiered approach, progressing from simplified in vitro systems to more complex in vivo models.

In Vitro Assay Development: Mechanistic Deep-Dive

Primary neuronal cultures or differentiated neuronal-like cell lines (e.g., SH-SY5Y, PC12) are the workhorses for initial dose-response studies and mechanistic pathway analysis.

Figure 1: Standard workflow for in vitro neuroprotection screening.

This protocol utilizes 6-hydroxydopamine (6-OHDA), a neurotoxin that induces oxidative stress and is commonly used to model Parkinson's disease.

-

Cell Plating: Plate differentiated SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). Incubate for 2 hours. This pre-incubation allows the compound to enter the cells and engage its target.

-

Induction of Toxicity: Add 6-OHDA to a final concentration of 50 µM to all wells except the untreated control. Incubate for 24 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with 100 µL of DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

Trustworthiness Check: The inclusion of a vehicle control is critical to ensure that the solvent (DMSO) does not have an effect on cell viability. A positive control (e.g., a known antioxidant like N-acetylcysteine) can also be included to validate the assay.

In Vivo Model Validation: From Bench to Biological System

Animal models are indispensable for evaluating the physiological relevance of in vitro findings. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established paradigm for studying dopaminergic neurodegeneration.

-

Animal Groups: Divide mice into four groups: (1) Vehicle control, (2) MPTP only, (3) this compound + MPTP, (4) this compound only.

-

Dosing Regimen: Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) for 7 consecutive days. The "S-Nitrendipine only" group serves to identify any behavioral or physiological effects of the drug itself.

-

MPTP Induction: On day 3 of treatment, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to the MPTP and this compound + MPTP groups.

-

Behavioral Assessment: 7 days after the final MPTP injection, perform behavioral tests such as the rotarod test to assess motor coordination and the pole test for bradykinesia.

-

Neurochemical and Histological Analysis:

-

Euthanize the animals and dissect the striatum and substantia nigra.

-

Use HPLC to quantify dopamine and its metabolites in the striatum.

-

Perform immunohistochemistry on brain sections to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra. The number of TH-positive cells is a direct measure of neuroprotection.

-

Data Presentation: Expected Outcomes

| Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |

| Vehicle Control | 180 ± 15 | 100% | 100% |

| MPTP Only | 60 ± 10 | 35% | 40% |

| This compound + MPTP | 140 ± 12 | 75% | 80% |

| This compound Only | 175 ± 18 | 98% | 99% |

Table 1: Representative quantitative data demonstrating the neuroprotective effect of this compound in the MPTP mouse model.

Part 3: Dissecting the Signaling Pathways

The neuroprotective effects of this compound are not merely a consequence of blocking calcium influx but are also mediated by the modulation of downstream signaling pathways.

The Autophagy-Lysosomal Pathway

Recent evidence strongly suggests that L-type calcium channel blockers can promote autophagy, the cellular "housekeeping" process that clears damaged organelles and misfolded proteins. This is particularly relevant for neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Alzheimer's.

Mechanism: By lowering cytosolic calcium, this compound can lead to the dephosphorylation and activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Activated TFEB translocates to the nucleus and drives the expression of autophagy-related genes.

Figure 2: this compound-mediated induction of autophagy via the TFEB pathway.

Experimental Validation: The upregulation of autophagy can be confirmed by Western blot analysis, showing an increased ratio of LC3-II to LC3-I and decreased levels of p62/SQSTM1, a protein that is degraded during autophagy.

Attenuation of Neuroinflammation

This compound has been shown to suppress the activation of microglia, the resident immune cells of the brain. Over-activated microglia release pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment.

Mechanism: Microglial activation is a calcium-dependent process. By blocking L-type calcium channels on microglia, this compound can inhibit the signaling pathways that lead to the production of inflammatory mediators such as TNF-α and IL-1β.

Part 4: Concluding Remarks and Future Perspectives

This compound is more than a potential therapeutic; it is a powerful research tool that allows for the precise investigation of the role of L-type calcium channels in neuronal health and disease. The experimental frameworks provided in this guide offer a starting point for a comprehensive evaluation of its neuroprotective mechanisms.

Future investigations should focus on:

-

Subtype Specificity: Dissecting the relative contributions of Cav1.2 versus Cav1.3 channels to neurodegeneration using genetic models or more specific pharmacological agents.

-

Chronic Dosing Models: Evaluating the efficacy of this compound in long-term, slow-progression models of neurodegeneration.

-

Combination Therapies: Exploring potential synergies between this compound and other neuroprotective strategies, such as antioxidants or autophagy enhancers.

By systematically applying these methodologies and delving into the underlying signaling pathways, the research community can fully elucidate the potential of this compound and pave the way for novel therapeutic strategies targeting calcium dyshomeostasis in neurodegenerative disorders.

References

-

Schleifer, H. (1987). General pharmacology of nitrendipine. Journal of cardiovascular pharmacology, 9 Suppl 4, S1-S11. [Link]

-

Striessnig, J., & Koschak, A. (2008). Exploring the function and pharmacology of voltage-gated Ca2+ channels with gene-knockout models. Channels (Austin, Tex.), 2(4), 291–301. [Link]

-

Williams, J. A., & Clandinin, T. R. (2018). A screen for drugs that promote the removal of mutant huntingtin finds that calcium channel blockers and an anti-psychotic drug promote autophagy. Human molecular genetics, 27(1), 129–141. [Link]

-

Pivonkova, H., Hermanova, Z., & Vargova, L. (2010). L-type Ca2+ channel blockers as protectors against excitotoxicity in the developing rat hippocampus. Neuroscience, 168(4), 1073–1085. [Link]

-

Medina, D. L., Di Paola, S., Peluso, I., Armani, A., De Stefani, D., Venditti, R., Montefusco, S., Scotto-Rosato, A., Prezioso, C., Forrester, A., Settembre, C., Fra, A., & Ballabio, A. (2015). Lysosomal calcium signalling regulates autophagy through calcineurin and TFEB. Nature cell biology, 17(3), 288–299. [Link]

-

Tedeschi, A., Wadas, B., & Di Giovanni, S. (2017). L-Type Calcium Channel Blockade Promotes Axon Growth and Functional Recovery after Spinal Cord Injury. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(18), 4788–4798. [Link]

(S)-Nitrendipine: Enantioselective Blood-Brain Barrier Kinetics and Neuropharmacological Implications

Executive Summary

Content Type: Technical Whitepaper Subject: (S)-Nitrendipine (CAS: 80890-07-9) Core Finding: this compound, the pharmacologically active eutomer of the dihydropyridine calcium channel blocker nitrendipine, exhibits high blood-brain barrier (BBB) permeability driven primarily by passive lipophilic diffusion. However, its net central nervous system (CNS) accumulation is modulated by stereoselective pharmacokinetics and P-glycoprotein (P-gp/ABCB1) efflux transport. While the (S)-enantiomer is significantly more potent at L-type voltage-gated calcium channels (Ca_v1.2), its superior oral bioavailability compared to the (R)-distomer results in a higher plasma concentration gradient, thereby driving greater net brain uptake despite efflux liability.

Physicochemical Determinants of BBB Permeability

The ability of this compound to traverse the cerebral microvasculature is fundamentally rooted in its physicochemical profile. As a 1,4-dihydropyridine, it possesses a lipophilic scaffold ideal for transcellular diffusion across the endothelial tight junctions.

Key Molecular Descriptors

The following parameters define the baseline permeability potential of this compound.

| Parameter | Value (Approx.) | Implication for BBB Transport |

| Molecular Weight (MW) | 360.4 g/mol | Favorable. Well below the 400–500 Da threshold for optimal passive diffusion. |

| Lipophilicity (LogP) | 2.8 – 3.2 | Optimal. Falls within the "Goldilocks zone" (LogP 2–4) for CNS entry. High enough to cross lipid bilayers, low enough to avoid sequestration in capillary lipids. |

| Polar Surface Area (PSA) | ~90 Ų | Acceptable. Generally, PSA < 90 Ų predicts high BBB penetration. Nitrendipine sits at the upper limit but remains permeable. |

| Hydrogen Bond Donors | 1 (NH group) | Favorable. Low H-bond donor count minimizes interaction with the aqueous solvent shell, facilitating membrane partitioning. |

Stereochemistry and Lipophilicity

While the (S)- and (R)-enantiomers are mirror images with identical scalar physicochemical properties (LogP, MW) in an achiral environment, their interaction with the chiral biological membrane and transporter proteins differs. The (S)-enantiomer is the eutomer (active form) responsible for the vasodilatory and neuroprotective effects, whereas the (R)-enantiomer (distomer) is 10–100 times less potent.

Transport Mechanisms: The Influx/Efflux Balance

The net brain concentration (

Passive Diffusion (Primary Driver)

Due to its high lipophilicity, this compound crosses the luminal and abluminal membranes of the brain capillary endothelial cells via passive transcellular diffusion . This process is non-saturable and driven by the concentration gradient between free plasma drug (

Active Efflux (The P-gp Barrier)

This compound is a substrate for P-glycoprotein (P-gp/ABCB1) , an ATP-dependent efflux pump expressed on the luminal surface of the BBB.

-

Mechanism: P-gp intercepts the drug within the lipid bilayer or cytoplasm and extrudes it back into the blood.

-

Stereoselectivity: Research indicates that while both enantiomers are substrates, the efflux kinetics can be stereoselective. However, the high lipophilicity of nitrendipine often overwhelms the transporter capacity (high passive permeability,

). -

Interaction: Dihydropyridines are also inhibitors of P-gp.[1] High local concentrations of this compound may self-inhibit its own efflux, potentially increasing brain residence time.

Visualization of Transport Pathways

The following diagram illustrates the kinetic competition at the Blood-Brain Barrier interface.

Figure 1: Kinetic pathways governing this compound transport across the BBB. Passive diffusion dominates, but P-gp efflux modulates net uptake.

Pharmacokinetic Amplification of Brain Exposure

A critical, often overlooked factor in this compound's brain uptake is its systemic pharmacokinetics (PK).

-

Stereoselective Bioavailability: When administered as a racemate (the standard clinical formulation), the (S)-enantiomer has a significantly higher oral bioavailability (~45%) compared to the (R)-enantiomer (~10-11%) due to stereoselective first-pass metabolism by CYP3A4.

-

The Gradient Effect: Since passive diffusion is gradient-driven, the higher plasma concentration (

) of the (S)-enantiomer creates a stronger driving force for BBB penetration. -

Result: Even if the intrinsic permeability (

) of both enantiomers were identical, the brain burden of this compound would be 3–4 times higher simply due to mass action.

Neurotherapeutic Implications

The ability of this compound to cross the BBB is not merely a pharmacokinetic curiosity; it is central to its repurposing for neurodegenerative diseases.

-

Alzheimer's Disease (AD):

-

Mechanism: In AD, amyloid-beta (Aβ) oligomers induce calcium dysregulation in neurons.

-

Action: this compound blocks L-type Ca²⁺ channels, preventing intracellular Ca²⁺ overload and subsequent neuronal apoptosis.

-

Clearance: Some evidence suggests dihydropyridines may facilitate the clearance of Aβ across the BBB, potentially via transport modulation.

-

-

Substance Abuse (Cocaine/Alcohol):

-

L-type channels mediate some rewarding effects of psychostimulants. Central blockade by this compound can attenuate reinstatement of drug-seeking behavior.

-

Experimental Protocols for Validation

To rigorously assess the BBB permeability of this compound, researchers should employ a tiered validation strategy.

Tier 1: PAMPA-BBB (High Throughput Screening)

This in vitro assay measures passive permeability without transporters.

-

Preparation: Dissolve this compound in DMSO (10 mM stock). Dilute to 10–50 µM in PBS (pH 7.4).

-

Membrane: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

-